![molecular formula C11H10OS B3148513 2-Ethylbenzo[b]thiophene-3-carbaldehyde CAS No. 64860-34-0](/img/structure/B3148513.png)
2-Ethylbenzo[b]thiophene-3-carbaldehyde
Overview
Description
2-Ethylbenzo[b]thiophene-3-carbaldehyde is a chemical compound with the molecular formula C11H10OS . It has a molecular weight of 190.26 g/mol .
Synthesis Analysis
The synthesis of 2-Ethylbenzo[b]thiophene-3-carbaldehyde has been reported in the literature . The asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides was successfully developed, affording various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .Molecular Structure Analysis
The InChI code for 2-Ethylbenzo[b]thiophene-3-carbaldehyde is 1S/C11H10OS/c1-2-10-9(7-12)8-5-3-4-6-11(8)13-10/h3-7H,2H2,1H3 . The compound has a complex structure with a five-membered ring containing one sulfur atom .Chemical Reactions Analysis
The compound has been involved in various chemical reactions, including asymmetric hydrogenation . The possible hydrogen-bonding interaction between the substrate and the ligand may play an important role in achieving high reactivity and excellent enantioselectivity .Physical And Chemical Properties Analysis
2-Ethylbenzo[b]thiophene-3-carbaldehyde has a molecular weight of 190.26 g/mol . It has a topological polar surface area of 45.3 Ų and a complexity of 193 . The compound has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2 .Scientific Research Applications
Synthesis of Thiophene Derivatives
Thiophene-based analogs, such as 2-Ethylbenzo[b]thiophene-3-carbaldehyde, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . The sulfur-based reactivity of 2-Ethylbenzo[b]thiophene-3-carbaldehyde could potentially be leveraged in this application.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . The aromaticity of 2-Ethylbenzo[b]thiophene-3-carbaldehyde could contribute to its utility in this field.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . The electronic properties of 2-Ethylbenzo[b]thiophene-3-carbaldehyde could be beneficial in this application.
Organic Light-Emitting Diodes (OLEDs)
Molecules with the thiophene ring system are used in the fabrication of organic light-emitting diodes (OLEDs) . The photophysical properties of 2-Ethylbenzo[b]thiophene-3-carbaldehyde could be exploited in OLED technology.
Pharmacological Applications
Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . 2-Ethylbenzo[b]thiophene-3-carbaldehyde could potentially be used to synthesize novel drugs with these properties.
Synthesis of Novel Organic Molecules
2-Ethylbenzo[b]thiophene-3-carbaldehyde is a versatile chemical compound used in diverse scientific research. Its intriguing properties such as aromaticity and sulfur-based reactivity make it ideal for synthesizing novel organic molecules.
Medicinal Chemistry
Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The unique structure of 2-Ethylbenzo[b]thiophene-3-carbaldehyde could be leveraged to develop new medicinal compounds.
Safety and Hazards
properties
IUPAC Name |
2-ethyl-1-benzothiophene-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-2-10-9(7-12)8-5-3-4-6-11(8)13-10/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJLUCSEPRXAGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2S1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylbenzo[b]thiophene-3-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.